molecular formula C11H12O4 B14491750 4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one CAS No. 65606-47-5

4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one

Katalognummer: B14491750
CAS-Nummer: 65606-47-5
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: XJRYUNZAHHWGGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H12O4 This compound is known for its unique structure, which includes both hydroxy and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one typically involves an aldol condensation reaction. One common method involves the reaction of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction mixture is stirred and then precipitated with water to isolate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity. For example, the compound can inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one is unique due to its combination of hydroxy and methoxy groups along with the butenone structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

65606-47-5

Molekularformel

C11H12O4

Molekulargewicht

208.21 g/mol

IUPAC-Name

4-hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O4/c1-7(12)5-11(14)9-6-8(15-2)3-4-10(9)13/h3-6,13-14H,1-2H3

InChI-Schlüssel

XJRYUNZAHHWGGH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=C(C1=C(C=CC(=C1)OC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.